Dual-Target Potency: Superior DCLK1 Inhibition vs. NUAK-Selective Probes
XMD-17-51's procurement value is significantly enhanced by its validated dual-target inhibition, distinguishing it from NUAK-specific probes like WZ4003. While both compounds are NUAK1 inhibitors, XMD-17-51 demonstrates potent inhibition of the cancer stem cell kinase DCLK1 [1]. This dual activity is not a reported feature of WZ4003, which is described as a highly specific NUAK kinase inhibitor . This makes XMD-17-51 a uniquely useful tool for studying the intersection of NUAK1 and DCLK1 signaling.
| Evidence Dimension | DCLK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 14.64 nM |
| Comparator Or Baseline | WZ4003 (a NUAK-specific inhibitor) |
| Quantified Difference | No DCLK1 inhibition data available/reported for WZ4003 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This provides a unique tool for researchers targeting both NUAK1 and DCLK1 pathways simultaneously, which is not achievable with a standard NUAK1-specific inhibitor.
- [1] Yang, W. Q., Zhao, W. J., Zhu, L. L., Xu, S. J., Zhang, X. L., Liang, Y., Ding, X. F., Kiselyov, A., & Chen, G. (2021). XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression. Frontiers in Pharmacology, 12, 603453. View Source
